molecular formula C11H15NO3S2 B2368927 (4-(Methylsulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone CAS No. 1448132-33-9

(4-(Methylsulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone

Cat. No.: B2368927
CAS No.: 1448132-33-9
M. Wt: 273.37
InChI Key: VYQCSTGHDZORNK-UHFFFAOYSA-N
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Description

(4-(Methylsulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone is a compound that features a piperidine ring substituted with a methylsulfonyl group and a thiophene ring attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Methylsulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone typically involves the reaction of piperidine derivatives with thiophene-based compounds under specific conditions. One common method involves the use of a piperidine derivative with a methylsulfonyl group, which is then reacted with a thiophene derivative in the presence of a suitable catalyst and solvent . The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-(Methylsulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

(4-(Methylsulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(Methylsulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and thiophene derivatives, such as:

Uniqueness

What sets (4-(Methylsulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone apart is its unique combination of a piperidine ring with a methylsulfonyl group and a thiophene ring. This structure imparts specific chemical and biological properties that may not be present in other similar compounds, making it a valuable target for research and development .

Properties

IUPAC Name

(4-methylsulfonylpiperidin-1-yl)-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S2/c1-17(14,15)10-2-5-12(6-3-10)11(13)9-4-7-16-8-9/h4,7-8,10H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQCSTGHDZORNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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